Prulaurasin

Beschreibung

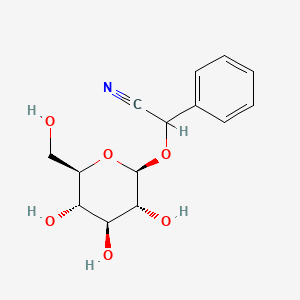

Structure

3D Structure

Eigenschaften

CAS-Nummer |

138-53-4 |

|---|---|

Molekularformel |

C14H17NO6 |

Molekulargewicht |

295.29 g/mol |

IUPAC-Name |

2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile |

InChI |

InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2/t9?,10-,11-,12+,13-,14-/m1/s1 |

InChI-Schlüssel |

ZKSZEJFBGODIJW-MXNNCRBYSA-N |

SMILES |

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O |

Isomerische SMILES |

C1=CC=C(C=C1)C(C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Kanonische SMILES |

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O |

Aussehen |

Solid powder |

melting_point |

122-123°C |

Andere CAS-Nummern |

138-53-4 |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(R)-prunasin benzeneacetonitrile, alpha-(beta-D-glucopyranosyloxy)- mandelonitrile-beta-glucoside prulaurasin prunasin prunasin, (R)-isomer prunasine |

Herkunft des Produkts |

United States |

Elucidation of Prulaurasin Biosynthesis

Metabolic Origins from L-Phenylalanine and Amino Acid Precursors

Prulaurasin biosynthesis originates from the aromatic amino acid L-phenylalanine. smolecule.comwikipedia.orgwikiwand.comepharmacognosy.comresearchgate.netamu.edu.az L-phenylalanine is a product of the shikimate pathway, a primary metabolic route in plants. wikipedia.orgwikiwand.comepharmacognosy.com Studies using labeled phenylalanine in young cherry laurel plants (Prunus laurocerasus) and peach seedlings have demonstrated its role as a precursor to this compound. epharmacognosy.comresearchgate.net While phenylalanine is the primary precursor for prunasin (B192207) and amygdalin (B1666031), other cyanogenic glycosides are derived from different amino acids, such as tyrosine (for dhurrin) and valine/isoleucine (for linamarin (B1675462) and lotaustralin). amu.edu.aznih.gov This highlights the amino acid-specific nature of cyanogenic glycoside biosynthesis.

Enzymatic Machinery of this compound Formation

The conversion of L-phenylalanine to this compound involves a series of enzymatic reactions, primarily mediated by cytochrome P450 monooxygenases and UDP-glucosyltransferases. smolecule.comwikipedia.orgwikiwand.com

Roles of Cytochrome P450 Monooxygenases (CYP79, CYP71 Families)

Cytochrome P450 monooxygenases (CYPs) play crucial roles in the initial steps of this compound biosynthesis. smolecule.comwikipedia.orgwikiwand.comnih.gov These are heme-thiolate enzymes involved in diverse metabolic pathways in plants, including the biosynthesis of secondary metabolites. frontiersin.orgmdpi.combeilstein-journals.org The first committed step involves the conversion of L-phenylalanine to an aldoxime. This reaction is catalyzed by a membrane-bound, multifunctional CYP belonging to the CYP79 family. nih.gov In Prunus dulcis (almond), CYP79D16 is reported to catalyze the hydroxylation of L-phenylalanine, followed by decarboxylation and dehydration, leading to the formation of (E)-phenylacetaldoxime. wikipedia.orgwikiwand.com

Subsequently, enzymes from the CYP71 family are involved in further modifications of the aldoxime. wikiwand.comnih.govnih.gov In Prunus dulcis, CYP71AN24 catalyzes the rearrangement of the (E)-oxime to the (Z)-oxime, followed by dehydration and hydroxylation to form mandelonitrile (B1675950). wikipedia.orgwikiwand.com These CYP71 enzymes can exhibit trifunctional activity, catalyzing isomerization, dehydration, and C-hydroxylation. nih.gov

In Eucalyptus cladocalyx, a divergent pathway has been observed involving different CYP enzymes. Here, CYP79A125 converts L-phenylalanine to phenylacetaldoxime, followed by dehydration of phenylacetaldoxime to phenylacetonitrile (B145931) catalyzed by CYP706C55. wikiwand.com Phenylacetonitrile is then hydroxylated to mandelonitrile by CYP71B103. wikiwand.com This demonstrates variations in the specific CYP enzymes involved across different plant species.

Glycosylation Catalysis by UDP-Glucosyltransferases (UGT85 Family)

The final step in this compound biosynthesis is the glycosylation of mandelonitrile to form prunasin. smolecule.comwikipedia.orgwikiwand.com This reaction is catalyzed by UDP-glucosyltransferases (UGTs), which utilize UDP-glucose as the sugar donor. smolecule.comwikipedia.orgwikiwand.comamu.edu.aznih.gov In Prunus dulcis, UGT85A19 or UGT94AF3 are reported to catalyze this glucosylation step. wikipedia.orgwikiwand.com UGTs are a large family of enzymes involved in glycosylating a wide range of plant compounds, influencing their solubility, stability, and biological activity. nih.gov

Research in Eucalyptus camphora and Eucalyptus yarraensis has identified a novel UDP-glucosyltransferase, UGT87, responsible for the glucosylation of mandelonitrile to prunasin, in contrast to the typical involvement of the UGT85 family in Eucalyptus cladocalyx. nih.gov This highlights the potential for different UGT families to perform the same glycosylation step in different species.

Investigation of Conserved and Divergent Biosynthetic Pathways

While the general framework of this compound biosynthesis involving CYPs and UGTs is conserved across species that produce this compound, the specific enzymes involved can vary. wikiwand.comnih.govnih.gov The pathway typically starts with phenylalanine and proceeds through an aldoxime and mandelonitrile intermediate before glycosylation. smolecule.comwikipedia.orgwikiwand.com

However, as seen in the comparison between Prunus species and Eucalyptus cladocalyx, different CYP enzymes can catalyze analogous steps, leading to variations in the intermediate products formed (e.g., the involvement of phenylacetonitrile in E. cladocalyx). wikiwand.com Similarly, different UGT families (UGT85 vs. UGT87) can be responsible for the final glucosylation step in different Eucalyptus species. nih.gov These conserved core steps with variations in the specific enzymatic machinery reflect the evolutionary adaptation and diversification of metabolic pathways in plants.

Genetic and Transcriptomic Regulation of this compound Accumulation

The accumulation of this compound in plant tissues is subject to genetic and transcriptomic regulation. The expression levels of the genes encoding the biosynthetic enzymes, particularly the CYPs and UGTs, directly influence the rate of this compound production. wikipedia.orgnih.gov

Studies in almond (Prunus dulcis) have shown that the genes involved in amygdalin biosynthesis, which includes prunasin as an intermediate, are expressed at different levels in various tissues (tegument and cotyledon) and vary significantly during fruit development. wikipedia.orgwikiwand.com The biosynthesis of prunasin is reported to occur in the tegument, after which it is transported to other tissues for further conversion to amygdalin or degradation. wikipedia.orgwikiwand.com

Transcriptomic analysis can identify candidate genes involved in this compound biosynthesis by correlating gene expression profiles with this compound content in different tissues or developmental stages. nih.gov For example, transcriptome analysis in Prunus mume identified UGT family genes, such as PmUGTL9 and PmUGTL13, whose expression levels were strongly correlated with the content of glycosylated compounds during flower development. researchgate.netnih.govresearchgate.net While this study focused on glycosylated benzaldehyde (B42025), it illustrates the approach used to link UGT gene expression to the accumulation of glycosylated products.

Genetic factors also contribute to the variation in this compound content among different plant genotypes. In almonds, the accumulation of prunasin and amygdalin is responsible for the sweet and bitter genotypes, and growers have selected genotypes that minimize amygdalin biosynthesis. wikipedia.orgwikiwand.com The CYP enzymes involved in prunasin generation are reported to be conserved across Prunus species, suggesting a genetic basis for controlling the pathway. wikipedia.orgwikiwand.com

Data on Prunasin Content in Prunus laurocerasus Tissues During Ripening: researchgate.netresearchgate.net

| Tissue | Developmental Stage | Prunasin Content (mg/100g) |

| Leaves | Ripening period | 1250 - 1650 |

| Kernels | Fruit development | Increases drastically |

| Kernels | After reddening | Increases slightly to 11 |

| Pulps | Over time | Decreases |

Note: Data is approximate based on reported trends and specific values may vary depending on the study and conditions.

Reconstitution and Engineering of this compound Biosynthesis in Heterologous Systems

Reconstituting and engineering plant biosynthetic pathways in heterologous systems, such as Escherichia coli or Saccharomyces cerevisiae, allows for detailed study of the enzymes involved and can potentially enable the production of these compounds in controlled environments. While specific detailed research findings on the reconstitution of the entire this compound pathway in heterologous systems were not extensively detailed in the search results, the principles and techniques for such engineering are established for plant metabolic pathways.

This typically involves identifying and cloning the genes encoding the key enzymes (CYP79, CYP71, UGT85/UGT87, and associated reductases like NADPH-cytochrome P450 reductase), introducing them into a suitable host organism, and optimizing expression and enzyme activity to produce the desired compound. frontiersin.orggoogle.comarchive.org For cyanogenic glycosides derived from amino acids, the core pathway involves two CYPs and a UGT, which could potentially be reconstituted. nih.govresearchgate.net Success in reconstituting parts of other plant metabolic pathways involving CYPs and UGTs, such as steroidal saponin (B1150181) biosynthesis, demonstrates the feasibility of this approach. nih.gov

Engineering efforts could focus on optimizing the activity of rate-limiting enzymes, ensuring the availability of substrates and cofactors (like UDP-glucose and NADPH), and directing metabolic flux towards this compound production. nih.gov This could also involve exploring different combinations of enzymes from various plant species to identify the most efficient pathway for heterologous expression.

Investigating Prulaurasin Metabolic Fates and Degradation Pathways

Enzymatic Hydrolysis by β-Glucosidases

The primary pathway for prulaurasin degradation involves enzymatic hydrolysis catalyzed by β-glucosidases. nih.govamu.edu.azscbt.com This process is initiated when the glycosidic bond linking the sugar moiety (glucose) to the aglycone (mandelonitrile) is cleaved. nih.govwikipedia.org In plants containing this compound, specific β-glucosidases, such as prunasin (B192207) beta-glucosidase, facilitate this initial step. wikipedia.org The enzymatic hydrolysis is often triggered by tissue damage, which brings the spatially separated glycosides and enzymes into contact. nih.govamu.edu.az

Formation of Mandelonitrile (B1675950) Intermediates

The enzymatic hydrolysis of this compound by β-glucosidases results in the formation of D-glucose and the corresponding aglycone, mandelonitrile. wikipedia.org Mandelonitrile is an α-hydroxynitrile. wikipedia.org This step is crucial as mandelonitrile serves as a key intermediate in the subsequent release of hydrogen cyanide. wikipedia.orgwikipedia.org

Subsequent Conversion to Aldehydes and Cyanide

Following the formation of mandelonitrile, this intermediate can further degrade to yield benzaldehyde (B42025) and hydrogen cyanide. wikipedia.orgwikipedia.org This breakdown can occur spontaneously or be catalyzed by an enzyme called mandelonitrile lyase. wikipedia.orgwikipedia.org The release of hydrogen cyanide is the basis of the toxicity associated with this compound and other cyanogenic glycosides. amu.edu.azscbt.com The resulting benzaldehyde contributes to the characteristic bitter almond smell often associated with the breakdown of these compounds. researchgate.net

The enzymatic degradation pathway can be summarized as follows:

This compound (Prunasin) + H₂O --(β-glucosidase)--> Mandelonitrile + Glucose Mandelonitrile --(spontaneous or mandelonitrile lyase)--> Benzaldehyde + HCN

Non-Hydrolytic Metabolic Transformations

While enzymatic hydrolysis is a major degradation route, this compound may also undergo non-hydrolytic metabolic transformations within plants. These pathways can be involved in processes like nitrogen recycling and interconversion with other related compounds.

Pathways for Nitrogen Recycling and Detoxification

Cyanogenic glycosides, including this compound, can serve as mobile nitrogen storage compounds in the seeds of some plants. amu.edu.az Research suggests a potential recycling mechanism where cyanogenic glycosides may be utilized for nitrogen storage and recycling without the generation of HCN. wikipedia.org This indicates the existence of metabolic pathways that can process this compound in a manner that conserves nitrogen and avoids the release of the toxic cyanide moiety. Details on the specific enzymatic steps and pathways involved in this non-hydrolytic nitrogen recycling are not extensively detailed in the provided sources.

Interconversion with Related Cyanogenic Glycosides

This compound is structurally related to other cyanogenic glycosides, such as amygdalin (B1666031). Amygdalin is a diglycoside that can be hydrolyzed by amygdalin beta-glucosidase to produce prunasin (this compound) and glucose. wikipedia.org This demonstrates a metabolic link and potential interconversion between this compound and more complex cyanogenic glycosides. While the conversion of amygdalin to prunasin is noted, detailed pathways for the interconversion of this compound with a wide range of other related cyanogenic glycosides are not comprehensively described in the provided information.

Ecological and Physiological Functions of Prulaurasin in Plants

Prulaurasin as a Chemical Defense Constituent

Cyanogenic glycosides, such as this compound, are integral components of plant defense systems, acting as potent toxins. nih.govnih.govnih.govuni.lunih.gov The defensive capacity of these compounds is activated upon tissue damage, which can be inflicted by herbivores or pathogens. nih.govnih.govuni.luuni.lu This damage breaches the compartmentalization within plant cells, allowing this compound to come into contact with hydrolyzing enzymes, triggering the release of toxic substances. nih.govuni.lu

Deterrence Mechanisms Against Herbivory

One of the primary defense mechanisms mediated by this compound is the deterrence of herbivores. When plant tissues containing this compound are damaged, for instance, through chewing by an herbivore, endogenous enzymes catalyze the hydrolysis of this compound. nih.govnih.govnih.govuni.luuni.luwikipedia.org This enzymatic breakdown leads to the release of hydrogen cyanide (HCN) and benzaldehyde (B42025). nih.govnih.govnih.govuni.luuni.luwikipedia.org The hydrogen cyanide released is a potent toxin that deters animals from consuming further plant material. wikipedia.org In addition to the toxicity of HCN, the released benzaldehyde possesses a bitter taste, which may serve as a warning signal to herbivores, discouraging continued feeding. nih.gov While this defense is effective against many potential consumers, some insects have evolved specific mechanisms to tolerate or overcome the cyanogenic defense. uni.lu

Involvement in Plant-Pathogen Interactions

Beyond herbivory, cyanogenic glycosides also play a role in plant defense against pathogens. Tissue damage caused by pathogens can similarly trigger the enzymatic hydrolysis of this compound and the subsequent release of HCN. nih.govnih.gov Furthermore, benzaldehyde, a product of this compound degradation, has demonstrated antimicrobial properties, including the inhibition of fungal spore germination. wmcloud.org Plants may also regulate the interconversion between glycosidic and free forms of benzaldehyde as a defense strategy against biotic stresses like pathogen attack. wmcloud.org

Biochemical Modalities of Cyanogenesis-Mediated Defense

The defensive function of this compound is underpinned by the biochemical process of cyanogenesis. Cyanogenesis involves the synthesis of cyanogenic glycosides and their enzymatic breakdown to produce hydrogen cyanide. nih.govnih.govuni.lu The hydrolysis of this compound is a two-step process. Initially, β-glucosidase enzymes cleave the glycosidic bond, releasing a sugar moiety (typically glucose) and mandelonitrile (B1675950). nih.govnih.govuni.lu Mandelonitrile is an α-hydroxynitrile that can then spontaneously or enzymatically decompose into hydrogen cyanide (HCN) and benzaldehyde, a reaction often catalyzed by hydroxynitrile lyase. nih.govnih.govuni.lu

Crucially, in intact plant tissues, this compound and the hydrolyzing enzymes (β-glucosidase and hydroxynitrile lyase) are stored in separate cellular compartments. nih.govuni.lu For example, cyanogenic glycosides are often sequestered in vacuoles. uni.lu This spatial separation prevents premature hydrolysis and the release of toxic compounds under normal physiological conditions. Tissue damage, whether mechanical or due to herbivore or pathogen activity, disrupts this compartmentalization, allowing the enzyme and substrate to mix and initiate the rapid release of HCN and benzaldehyde. nih.govuni.lu

Inhibition of Cellular Respiration by Cyanide Release

Hydrogen cyanide (HCN) is a highly toxic compound due to its interference with cellular respiration. nih.govnih.govnih.govuni.luuni.lu The primary mechanism of cyanide toxicity involves the inhibition of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain. wikipedia.org By binding to the ferric iron in cytochrome c oxidase, cyanide prevents the transfer of electrons to oxygen, thereby halting oxidative phosphorylation and ATP production. wikipedia.org This disruption of cellular respiration can lead to rapid cell death and is the basis of the acute toxicity observed upon ingestion of large quantities of cyanogenic plants. nih.govwikipedia.org

Role of Benzaldehyde as a Defensive Signal

Benzaldehyde, co-released with HCN during this compound hydrolysis, also contributes to the plant's defense. nih.govnih.govnih.govuni.lu As mentioned, its bitter taste can act as a deterrent to herbivores. nih.gov Furthermore, benzaldehyde exhibits direct biological activity, including inhibitory effects on the germination of fungal spores, contributing to defense against pathogens. wmcloud.org Benzaldehyde is a prevalent compound in plants of the Rosaceae family and is recognized for its role in their defense mechanisms. wmcloud.org Plants also have mechanisms to manage benzaldehyde levels, including converting excess volatile benzaldehyde into less toxic, glycoside-bound forms as a protective measure against potential cellular toxicity from high concentrations of the free aldehyde. wmcloud.org

Developmental and Environmental Influences on this compound Content

The concentration of this compound within a plant can vary significantly depending on the plant part, its developmental stage, and environmental conditions. Studies on Prunus laurocerasus have investigated the changes in this compound content during fruit ripening in different tissues. nih.govnih.govnih.gov

The following table summarizes the observed trends in this compound content during the ripening of Prunus laurocerasus fruits:

| Plant Part | Trend in this compound Content During Ripening |

| Leaves | Relatively linear, no significant changes. nih.govnih.govnih.gov |

| Kernels | Increases drastically during development, then increases slightly. nih.govnih.govnih.gov |

| Pulps | High in early stages, decreases over time to undetectable levels in mature fruit. nih.govnih.govnih.gov |

This differential distribution and temporal variation in this compound content suggest a strategic allocation of defense resources, with higher concentrations often found in vulnerable or developing tissues like young leaves and kernels. nih.govnih.govcenmed.comnih.gov The decrease in this compound in mature fruit pulp may facilitate seed dispersal by making the fruit edible for animals. nih.govnih.govnih.gov

Environmental factors are also known to influence the levels of cyanogenic glycosides in plants. uni.luftstjournal.com For example, drought stress has been reported to increase toxin concentrations in some cyanogenic plants, such as cassava. nih.gov Geographical location can also contribute to variations in cyanogenic glycoside levels, potentially reflecting adaptations to local herbivory pressures. wikipedia.org

Contribution to Plant Physiological Processes

This compound, a cyanogenic glycoside, plays a significant role in various physiological processes in plants, primarily within the context of defense, metabolism, and development. As a secondary metabolite derived from L-phenylalanine, its presence and metabolic fate contribute to the plant's interaction with its environment and its internal regulatory mechanisms. smolecule.comwikipedia.orgfrontiersin.org

A primary physiological function of this compound is its integral role in the plant's chemical defense system. smolecule.comnih.govplantae.org This defense mechanism is activated upon tissue damage, such as during herbivore feeding or pathogen attack. When plant cells containing this compound are disrupted, compartmentalized hydrolyzing enzymes, such as β-glucosidases (like prunasin (B192207) hydrolase) and α-hydroxynitrile lyases, come into contact with the glycoside. smolecule.comfrontiersin.orgplantae.org This enzymatic breakdown releases a sugar moiety and mandelonitrile, which then spontaneously decomposes into benzaldehyde and the highly toxic hydrogen cyanide (HCN). smolecule.comfrontiersin.orgjrespharm.com The rapid release of HCN acts as a potent deterrent and toxin to herbivores and pathogens, protecting the plant tissues. smolecule.comnih.govplantae.org

Beyond its defensive function, this compound is involved in plant metabolism. Its biosynthesis is part of the phenylpropanoid pathway, starting from the amino acid L-phenylalanine through a series of enzymatic steps involving cytochrome P450 enzymes and UDP-glucosyltransferases. smolecule.comwikipedia.orgfrontiersin.org this compound can also serve as a metabolic intermediate or precursor for other cyanogenic glycosides, such as the diglucoside amygdalin (B1666031), particularly in certain plant tissues or developmental stages. wikipedia.orgfrontiersin.org Furthermore, research suggests that cyanogenic glycosides, including this compound and its derivatives, may function in nitrogen storage and recycling within the plant. wikipedia.orgfrontiersin.org This potential role is particularly relevant during periods of significant metabolic demand, such as bud break and flower development, where stored nitrogen could be remobilized. frontiersin.org

The concentration and distribution of this compound within different plant tissues can vary significantly throughout development, suggesting a role in regulating specific physiological stages. Studies on Prunus laurocerasus (cherry laurel) have shown distinct patterns of this compound accumulation in leaves, kernels, and pulps during fruit ripening. jrespharm.comresearchgate.net While the this compound content in leaves remains relatively stable, its levels in kernels increase substantially during development. jrespharm.comresearchgate.net Conversely, the concentration of this compound in the fruit pulp is high in the early stages of development but decreases to undetectable levels in mature fruits. jrespharm.comresearchgate.net This dynamic change in distribution is hypothesized to protect the developing seeds (kernels) with high levels of the defensive compound, while the surrounding pulp becomes edible upon ripening to facilitate seed dispersal. jrespharm.comresearchgate.net

Detailed research findings on the changes in this compound content during the ripening of Prunus laurocerasus fruits illustrate these developmental dynamics:

| Plant Part | Developmental Stage | Approximate this compound Content (mg/100 g) | Source |

| Leaves | During ripening period | 1250 - 1650 (relatively linear) | jrespharm.comresearchgate.net |

| Kernels | Early development | 3.5 | jrespharm.comresearchgate.net |

| Kernels | After reddening begins | Increases slightly to 11 | jrespharm.comresearchgate.net |

| Pulps | Early stage of fruit development | 95 | jrespharm.comresearchgate.net |

| Pulps | Mature form | Not detected | jrespharm.comresearchgate.net |

Note: Data is approximate based on reported ranges and descriptions in the source material. jrespharm.comresearchgate.net

Changes in Prunasin (this compound) and its derivatives have also been observed during flower bud development in Prunus species like almond and sweet cherry. frontiersin.org Accumulation of Prunasin occurs before dormancy release, with levels decreasing prior to flowering. frontiersin.org The presence and changes in derivatives such as prunasin amide, prunasin acid, and prunasin anitrile during these stages suggest a potential involvement in regulating the complex processes of dormancy breaking and the timing of flowering. frontiersin.org This turnover may contribute to nutrient recycling or detoxification of metabolic byproducts like hydrogen peroxide. frontiersin.org

Advanced Analytical Approaches for Prulaurasin Characterization

High-Resolution Chromatographic Methodologies

Chromatography plays a vital role in separating prulaurasin from other compounds present in plant extracts, allowing for its accurate identification and quantification. Various chromatographic techniques offer different advantages depending on the research objective.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely employed technique for the analysis of this compound and other cyanogenic glycosides jrespharm.comresearchgate.netresearchgate.netresearchgate.net. Its versatility in stationary phases and mobile phases allows for the separation of this compound from co-eluting compounds. Studies have utilized HPLC to quantify this compound content in different plant tissues, such as the leaves, kernels, and pulps of Prunus laurocerasus during ripening jrespharm.comjrespharm.com. This application provides insights into the compound's distribution and changes during plant development jrespharm.com. HPLC coupled with diode array detection (HPLC-DAD) has been used for the separation and quantification of prunasin (B192207) and sambunigrin (B1681423) isomers nih.gov. HPLC with UV detection is also a common method for determining cyanogenic glycoside levels nih.goveuropa.eu.

An example of HPLC application is the quantification of this compound content in different parts of Prunus laurocerasus during ripening. Research has shown variations in this compound levels depending on the plant part and developmental stage jrespharm.com.

| Plant Part | Ripening Stage | This compound Content (mg/100 g) |

| Leaves | During ripening | 1250 - 1650 (relatively linear) jrespharm.com |

| Kernels | Early stages | ~3.5 jrespharm.com |

| Kernels | After reddening | ~11 jrespharm.com |

| Pulps | Early stage | 95 jrespharm.com |

| Pulps | Mature form | Not detected jrespharm.com |

Data is illustrative and based on reported findings jrespharm.com. Specific values may vary depending on cultivars, environmental conditions, and analytical protocols.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

While HPLC is commonly used for intact cyanogenic glycosides like this compound, GC-MS is valuable for analyzing volatile hydrolysis products, such as benzaldehyde (B42025), which are released upon enzymatic degradation of this compound jrespharm.comresearchgate.netresearchgate.netnih.gov. GC-MS can be used to characterize and analyze the types and contents of glycoside-bound volatiles after enzymatic hydrolysis researchgate.netnih.gov. This approach provides insights into the metabolic pathways involving this compound and the resulting volatile compounds researchgate.netnih.gov. GC-MS has also been applied in the analysis of phenolic and fatty acid composition in fruits where this compound may be present ecomole.com.

GC-MS analysis typically involves specific chromatographic columns and temperature programs optimized for the separation of volatile metabolites nih.gov.

Ultra-Performance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS)

UPLC-MS, including UHPLC-MS/MS, offers enhanced sensitivity, speed, and resolution compared to conventional HPLC, making it suitable for the analysis of complex samples and low concentrations of this compound researchgate.netnih.govecomole.comcsic.esnih.gov. This technique is particularly useful for the simultaneous separation and quantification of multiple cyanogenic glycosides, including isomeric forms like (R)-prunasin and (S)-sambunigrin nih.govnih.gov. The coupling with mass spectrometry provides specific detection and structural information through the analysis of mass-to-charge ratios and fragmentation patterns nih.govnih.gov.

A novel UHPLC-MS/MS method has been developed for the rapid analysis of cyanogenic glycosides, demonstrating the importance of mobile phase additives like ammonium (B1175870) formate (B1220265) for improved chromatographic performance nih.govnih.gov. This method has shown successful separation and quantification of (R)-prunasin and (S)-sambunigrin in plant samples nih.gov.

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods provide complementary information to chromatography, aiding in the structural confirmation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about its atomic connectivity and three-dimensional structure amu.edu.az. UV-Vis spectroscopy can be used in conjunction with chromatographic methods like HPLC for the detection and quantification of this compound based on its absorbance characteristics nih.goveuropa.eu. Colorimetric assays, often based on reactions that produce a colored compound in the presence of cyanide released from cyanogenic glycosides, can also be used for the qualitative or semi-quantitative determination of this compound amu.edu.azresearchgate.net.

Optimization of Extraction and Sample Preparation Protocols for this compound Research

Effective extraction and sample preparation are critical steps in the analysis of this compound from plant matrices. The goal is to efficiently extract the compound while minimizing degradation and interference from other plant components europa.eucsic.es.

Various methods have been employed for the extraction of this compound and other cyanogenic glycosides from plant materials, including solvent extraction using methanol (B129727) or methanol-water mixtures jrespharm.comwur.nl. The choice of solvent and extraction conditions can significantly impact the yield and purity of the extract ecomole.comwur.nl. Maintaining a controlled pH during extraction can help minimize the enzymatic hydrolysis of this compound . Low-temperature extraction is also recommended to preserve labile glycosidic bonds .

Sample preparation often involves homogenization of the plant material followed by filtration or centrifugation to remove solid debris jrespharm.comwur.nl. Dilution of the extract may be necessary depending on the concentration of this compound and the sensitivity of the analytical technique jrespharm.comwur.nl. Techniques like ultrasonic-assisted extraction (UAE) have also been developed to improve the efficiency of cyanoglycoside extraction researchgate.net. The use of scavengers like poly(vinylpyrrolidone) or active carbon can help remove interfering compounds such as tannins and pigments from extracts, particularly from roots and leaves researchgate.net. Method validation, including stability tests under varying conditions, is essential to ensure the reliability of the extraction protocol .

Future Research Directions and Translational Perspectives for Prulaurasin

Targeted Metabolic Engineering for Sustainable Prulaurasin Production

Metabolic engineering offers a promising avenue for the sustainable production of this compound. The biosynthesis of cyanogenic glycosides like this compound originates from amino acids through conserved mechanisms involving cytochrome P450 enzymes and glucosyltransferases basicmedicalkey.comnih.gov. The initial step, the conversion of an amino acid to an oxime, catalyzed by a CYP79 family enzyme, is often the rate-limiting step and a major determinant of the specific cyanogenic glycoside produced nih.gov. Subsequent steps involve CYP71 family enzymes and soluble UDP-sugar glycosyltransferases basicmedicalkey.comnih.gov.

Targeted metabolic engineering could involve manipulating these enzymatic steps in suitable host organisms, such as bacteria or yeast, or even in plants, to enhance this compound yield or produce specific isomers like prunasin (B192207) or sambunigrin (B1681423). researchgate.netdtu.dknih.gov. Understanding the specific enzymes and their regulation in Prunus species known for high this compound content, such as Prunus laurocerasus, could provide valuable targets for genetic modification jrespharm.comresearchgate.net. Research into the biosynthesis of related cyanogenic glycosides, such as amygdalin (B1666031) and linamarin (B1675462), has demonstrated the feasibility of engineering these pathways basicmedicalkey.comnih.gov.

Exploration of Novel Biological Activities

Beyond its role in plant defense, this compound and its derivatives warrant further investigation for potential biological activities.

In Vitro Antimicrobial Potential

The release of hydrogen cyanide from cyanogenic glycosides is a well-established defense mechanism against herbivores and pathogens jrespharm.comresearchgate.net. This inherent property suggests that this compound itself or its hydrolysis products may possess antimicrobial activity. While some studies have explored the antimicrobial potential of plant extracts containing this compound, focused in vitro studies specifically evaluating the effects of isolated this compound on various microorganisms are needed researchgate.netmdpi.com. Research could investigate its efficacy against plant pathogens relevant to agriculture or against microorganisms of concern in other contexts.

Correlative Studies on Neuroprotective Effects in Plant Extracts

Some studies on plant extracts containing this compound, such as those from thinned peaches, have indicated potential neuroprotective effects nih.govmdpi.com. For instance, extracts from freeze-dried thinned peaches, which contained this compound, showed neuroprotective potential in in vitro assays, exhibiting inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in neurodegenerative diseases nih.govmdpi.com. This compound was found to be among the metabolites positively correlated with this neuroprotective potential in these extracts mdpi.com. Future research should aim to isolate this compound from these extracts and directly assess its neuroprotective properties in various in vitro and in vivo models to establish a direct correlation and understand the underlying mechanisms mdpi.com.

Elucidating this compound's Role as a Biomarker in Plant Science

This compound's presence and concentration vary across different plant tissues and developmental stages jrespharm.comresearchgate.net. In Prunus laurocerasus leaves, this compound content remains relatively linear during ripening, while in kernels, it increases significantly during fruit development jrespharm.com. In pulps, this compound is present in early stages but decreases to undetectable levels in mature fruit jrespharm.com. This dynamic distribution suggests that this compound could serve as a valuable biomarker in plant science.

Potential applications include using this compound levels to indicate plant developmental stages, assess plant stress responses (as cyanogenic glycoside levels can increase under stress), or differentiate between plant varieties or origins researchgate.netufl.edu. Further research is needed to establish clear correlations between this compound concentration and specific physiological or environmental conditions in various plant species. The detection of prunasin (an isomer of this compound) in various foods also suggests its potential as a biomarker for food authentication or consumption foodb.ca.

Biotechnological Harnessing of this compound-Related Pathways for Agri-Food Innovation

The enzymatic pathways involved in this compound biosynthesis and degradation hold potential for biotechnological applications in the agri-food sector. Understanding the enzymes that release HCN and benzaldehyde (B42025) from this compound could lead to controlled release systems for natural flavoring agents (benzaldehyde) or biopesticides (HCN) jrespharm.com.

Conversely, manipulating these pathways could also be relevant for reducing cyanogenic glycoside content in edible plant parts to enhance food safety researchgate.net. Furthermore, exploring the role of microbial communities, such as endophytic bacteria found in plants like Prunus laurocerasus, in the metabolism of cyanogenic glycosides could reveal novel enzymes or pathways with biotechnological utility evitachem.commdpi.com. Targeted approaches could involve using these enzymes for detoxification or for the bioconversion of this compound into valuable compounds.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for identifying and characterizing Prulaurasin in plant extracts?

To confirm the presence of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and high-performance liquid chromatography (HPLC) for quantification. Mass spectrometry (MS) coupled with UV-Vis spectroscopy can validate molecular weight and purity. Ensure protocols follow reproducibility standards by documenting solvent systems, column specifications, and calibration curves .

Q. How can researchers optimize extraction protocols for this compound to minimize degradation?

Use solvent systems with stabilized pH (e.g., methanol-water mixtures) and low-temperature extraction to preserve labile glycosidic bonds. Method validation should include stability tests under varying temperatures and light exposure. Pilot studies comparing extraction yields across solvents (e.g., ethanol vs. acetone) are critical for protocol optimization .

Q. What statistical approaches are suitable for analyzing variability in this compound concentrations across plant populations?

Apply ANOVA or non-parametric Kruskal-Wallis tests to compare inter-population variability. Pair these with post-hoc analyses (e.g., Tukey’s HSD) to identify significant differences. Ensure sample sizes are calculated a priori using power analysis to avoid Type II errors .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity in different in vitro models be resolved?

Discrepancies may arise from assay-specific conditions (e.g., cell line sensitivity, incubation times). Conduct meta-analyses of published data to identify confounding variables, and design replication studies using standardized protocols (e.g., uniform cell passages, controls). Transparent reporting of negative results is essential to mitigate publication bias .

Q. What experimental designs are optimal for studying this compound’s stability under simulated gastrointestinal conditions?

Use a factorial design to test pH, enzymatic activity (e.g., pepsin, pancreatin), and temperature. Quantify degradation products via LC-MS/MS and compare kinetic models (e.g., first-order vs. zero-order decay). Include negative controls (e.g., inert buffers) to isolate environmental effects .

Q. How can researchers integrate multi-omics approaches to elucidate this compound’s biosynthetic pathways?

Combine transcriptomics (RNA-seq) to identify candidate genes with metabolomics (GC-MS/LC-MS) to map intermediate metabolites. Validate hypotheses using CRISPR-Cas9 knockouts in model organisms. Data integration tools like weighted gene co-expression networks (WGCNA) can prioritize pathway components .

Methodological Challenges and Solutions

Q. What strategies ensure reproducibility in this compound-related pharmacological assays?

Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles by sharing raw datasets, code, and SOPs in public repositories (e.g., Zenodo). Use blinded analysis and randomized plate layouts to reduce observer bias. Cross-validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) .

Q. How should researchers address ethical considerations in this compound’s in vivo toxicity studies?

Follow institutional animal care guidelines (e.g., ARRIVE 2.0) for humane endpoints and sample sizes. Preclinical protocols must include dose-ranging studies to minimize unnecessary harm. For human cell lines, obtain ethics approval and disclose donor sources transparently .

Data Interpretation Frameworks

Q. What criteria distinguish artefactual results from genuine this compound bioactivity in high-throughput screens?

Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework to prioritize hits. Confirm dose-response relationships and exclude false positives via counter-screens (e.g., cytotoxicity assays). Use cheminformatics tools (e.g., PAINS filters) to flag promiscuous compounds .

Q. How can Bayesian statistics improve uncertainty quantification in this compound pharmacokinetic models?

Bayesian hierarchical models incorporate prior data (e.g., in vivo absorption rates) to refine posterior probability distributions. This approach accommodates sparse datasets and quantifies confidence intervals for parameters like bioavailability (F%) and clearance (CL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.